Methyl-d3 Paraben

Description

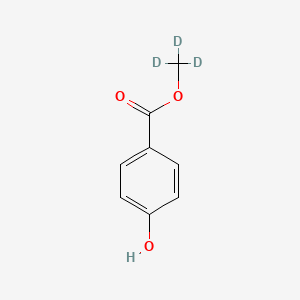

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of Deuterated Methyl Paraben

Strategies for Deuterium (B1214612) Incorporation in Paraben Derivatives

The introduction of deuterium into organic molecules, a process known as isotopic labeling, can be achieved through several primary strategies. These often involve the use of deuterated reagents or solvents, or direct hydrogen-deuterium exchange (HIE) reactions acs.orgx-chemrx.com. For paraben derivatives, these strategies are tailored to incorporate deuterium at specific positions, most commonly on the methyl group for Methyl-d3 Paraben.

Key approaches include:

Using Deuterated Starting Materials: Synthesizing the target molecule from precursors that already contain deuterium in the desired position. For instance, using deuterated methanol (B129727) (CD3OD) in esterification reactions can lead to deuterated methyl esters google.comgoogle.com.

Hydrogen-Deuterium Exchange (HIE): This method involves replacing hydrogen atoms with deuterium atoms in a pre-formed molecule. This can be achieved using deuterated solvents (like D2O) or deuterium gas (D2) under specific catalytic conditions acs.orgchula.ac.th. HIE can be particularly useful for late-stage labeling without requiring extensive synthesis from scratch x-chemrx.com.

Halogen-Deuterium Exchange (XDX): This strategy involves replacing a halogen atom with deuterium, often in aromatic compounds, under specific reaction conditions chula.ac.th.

Chemical Synthesis Routes for this compound

The synthesis of this compound typically builds upon established methods for synthesizing parabens, with modifications to incorporate the deuterium label. A prominent two-step procedure involves the Houben-Hoesch reaction followed by a modified haloform reaction researchgate.netnih.govresearchgate.netresearcher.liferesearchgate.net.

Houben-Hoesch Reaction Approaches for Isotopically Labeled Phenols

The Houben-Hoesch reaction is a key step in synthesizing paraben derivatives. It involves the acylation of phenol (B47542) derivatives with nitriles, typically trichloroacetonitrile (B146778), under acidic conditions to form a trichloromethyl ketone intermediate researchgate.netnih.govresearchgate.net14.139.237. When isotopically labeled phenols are used as starting materials, this reaction can lead to labeled intermediates. For the synthesis of deuterated parabens, this step would ideally utilize a phenol precursor that is either already deuterated or amenable to subsequent deuteration. However, the primary route described focuses on the methyl group's deuteration, which is typically introduced during the esterification step.

Modified Haloform Reaction for Deuterium-Labeled Esters

Following the Houben-Hoesch reaction, the resulting trichloromethyl ketone intermediate can be converted into the paraben ester through a modified haloform reaction researchgate.netnih.govresearchgate.netresearcher.liferesearchgate.netrsc.orgylikonet.grresearchgate.net. In this process, the trichloromethyl group is cleaved under alkaline conditions, yielding a carboxylate, which is then esterified.

For the synthesis of this compound, deuterated methanol (CD3OD) is a common source of the trideuteriomethyl group. The esterification of 4-hydroxybenzoic acid (or its intermediate from the Houben-Hoesch reaction) with CD3OD in the presence of an acid catalyst yields this compound google.comgoogle.comijfans.org. This method allows for the specific labeling of the methyl group with three deuterium atoms.

Example Synthetic Pathway:

Acylation: A phenol derivative (e.g., phenol) is reacted with trichloroacetonitrile under acidic conditions (e.g., using HCl and ZnCl2) to form a trichloromethyl ketone intermediate researchgate.netnih.govresearchgate.net.

Esterification with Deuterated Methanol: The intermediate 4-hydroxybenzoic acid or its derivative is then esterified with deuterated methanol (CD3OD) using an acid catalyst (e.g., sulfuric acid) to produce this compound google.comgoogle.comijfans.org.

Table 1: Key Reagents and Intermediates in this compound Synthesis

| Compound/Reagent | Role in Synthesis | Deuteration Status |

| Phenol | Starting material for the aromatic ring | Non-deuterated |

| Trichloroacetonitrile | Acylating agent in Houben-Hoesch reaction | Non-deuterated |

| 4-Hydroxybenzoic acid | Intermediate (or precursor to intermediate) for the paraben structure | Non-deuterated |

| Deuterated Methanol (CD3OD) | Source of the methyl group with deuterium atoms for esterification | Deuterated (d3) |

| This compound | Target compound: Methyl 4-hydroxybenzoate (B8730719) with deuterium on the methyl group | Deuterated (d3) |

| Trichloromethyl ketone | Intermediate formed from Houben-Hoesch reaction | Non-deuterated |

Table 2: Reaction Conditions and Yields

| Reaction Step | Conditions | Yield Range | References |

| Houben-Hoesch Reaction | Phenol + Trichloroacetonitrile + HCl/Lewis Acid (e.g., ZnCl2) | N/A | researchgate.netnih.govresearchgate.net14.139.237 |

| Modified Haloform/Esterification | Intermediate + CD3OD + Acid Catalyst (e.g., H2SO4) | 65-80% | researchgate.netnih.govresearcher.liferesearchgate.net |

Considerations for Isotopic Purity and Specific Labeling Position

Ensuring high isotopic purity and confirming the specific labeling position are critical for the reliable use of deuterated compounds like this compound rsc.orgnih.govresearchgate.net.

Isotopic Purity: This refers to the percentage of molecules in a sample that contain the desired isotope(s). For this compound, high isotopic purity means that the vast majority of the methyl groups are trideuterated (CD3). Techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine isotopic enrichment rsc.orgnih.govresearchgate.net. Deuterated solvents themselves can be obtained with high isotopic purity synmr.in.

Specific Labeling Position: It is essential that the deuterium atoms are located precisely where intended – in this case, on the methyl group. NMR spectroscopy is particularly powerful for verifying the position of isotopic labels by analyzing characteristic shifts and coupling patterns. For example, the absence of proton signals from the methyl group and the presence of deuterium signals in specific positions of the NMR spectrum confirm the labeling site rsc.orgresearchgate.net.

Exchangeable vs. Non-Exchangeable Positions: Deuterium atoms attached to oxygen or nitrogen atoms (exchangeable positions) can readily exchange with protons from the environment (e.g., water or protic solvents), leading to a loss of isotopic label. Therefore, for stable labeling, deuterium is preferably incorporated into non-exchangeable carbon-hydrogen bonds. The methyl group in this compound is a non-exchangeable position sigmaaldrich.com.

Analytical Verification: The accuracy of analytical results obtained using deuterated internal standards relies heavily on the stability and purity of the label. Techniques like LC-ESI-HRMS are used to confirm both the isotopic enrichment and structural integrity of deuterium-labeled compounds rsc.orgnih.govresearchgate.net.

Compound List:

Methyl Paraben

this compound

Phenol

Deuterated Methanol (CD3OD)

Trichloroacetonitrile

4-Hydroxybenzoic acid

Trichloromethyl ketone

Advanced Analytical Techniques Employing Methyl D3 Paraben As an Internal Standard

Mass Spectrometry-Based Quantification with Stable Isotope-Labeled Internal Standards

Mass spectrometry (MS), especially when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), offers high sensitivity and selectivity for the analysis of complex mixtures. The use of stable isotope-labeled internal standards, such as Methyl-d3 Paraben, is fundamental for robust quantitative analysis in these platforms. These labeled standards behave chemically and physically almost identically to their unlabeled counterparts, ensuring that any losses or variations experienced by the analyte during sample preparation and analysis are mirrored by the internal standard. This allows for accurate correction of these effects, leading to reliable quantification.

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including parabens. When this compound is employed as an internal standard in GC-MS/MS, it enables precise quantification of methyl paraben and potentially other parabens in various matrices. The deuterated standard is added to samples before extraction and analysis. During GC separation, the labeled and unlabeled compounds elute at similar times. In the MS/MS detector, specific precursor and product ion transitions are monitored for both the analyte and its labeled IS, allowing for their simultaneous detection and quantification. This approach has been utilized for the determination of parabens in diverse samples, including personal care products and environmental matrices nih.gov. The use of stable isotope labeled internal standards in GC-MS/MS methods, such as those for parabens, ensures high sensitivity and accuracy by correcting for matrix effects and variations in sample recovery nih.gov.

LC-MS/MS is widely adopted for the analysis of parabens due to its ability to handle less volatile and more polar compounds, and its superior sensitivity and selectivity compared to other detection methods. This compound, or other deuterated paraben analogs, are commonly used as internal standards in LC-MS/MS methods for the quantification of parabens in biological fluids, environmental samples, and consumer products researchgate.netdphen1.commdpi.com. For instance, studies have employed deuterated parabens as internal standards in ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to analyze parabens in surface water researchgate.net. The internal standard helps to correct for variations in ionization efficiency and matrix effects that can occur during LC-MS/MS analysis, thereby improving the accuracy and reliability of the quantitative results nih.gov. The method's precision and accuracy are often validated using these labeled standards, with reported relative standard deviations (RSDs) typically below 5% and recoveries often exceeding 90% nih.govresearchgate.netmdpi.com.

The effectiveness of this compound as an internal standard hinges on several key factors related to mass spectrometry. The primary criterion for selecting a stable isotope-labeled IS is its structural similarity to the analyte, ensuring comparable chromatographic behavior and ionization efficiency. The introduction of deuterium (B1214612) atoms (d3) results in a distinct mass difference between this compound and methyl paraben. This mass difference is crucial for their separation and detection by the mass spectrometer. For accurate quantification, the mass spectrometer must possess sufficient resolution to distinguish between the signals of the analyte and its labeled IS, particularly to avoid interference from natural isotopic abundance of the analyte. Optimization of mass transitions (precursor and product ions) in tandem mass spectrometry is vital to maximize sensitivity and selectivity for both the analyte and the internal standard, thereby minimizing background noise and matrix interferences researchgate.netnih.govbipm.orgckisotopes.comcreative-proteomics.com. The use of isotopically labeled standards also helps to account for variations in recovery during sample preparation and potential matrix effects, which can significantly impact the accuracy of quantification if not properly addressed nih.gov.

Sample Preparation and Extraction Methodologies Utilizing Deuterated Internal Standards

Effective sample preparation is paramount for successful analysis using mass spectrometry. Deuterated internal standards like this compound are incorporated early in the sample preparation workflow to ensure they undergo the same extraction and purification steps as the target analytes. This strategy is essential for accurate quantification, especially when dealing with complex matrices that can introduce significant variability.

Solid Phase Extraction (SPE) is a widely used technique for the clean-up and pre-concentration of analytes from complex matrices prior to instrumental analysis. When analyzing parabens using SPE, the addition of this compound or other deuterated paraben standards early in the process ensures that the IS is subjected to the same extraction and elution conditions as the target parabens. This is critical for compensating for matrix effects and variations in recovery rates inherent to SPE. For example, SPE coupled with LC-MS/MS has been employed for the determination of parabens in various environmental and biological samples, with deuterated standards used to ensure accurate quantification researchgate.netdphen1.comnih.gov. Similarly, SPE has been utilized in GC-MS methods for paraben analysis, where the deuterated IS aids in correcting for extraction efficiencies researchgate.net.

Advanced microextraction techniques offer advantages such as reduced solvent consumption, shorter extraction times, and enhanced sensitivity, making them attractive for paraben analysis. Techniques like Microextraction by Packed Sorbents (MEPS) and Dispersive Liquid-Liquid Microextraction (DLLME) are compatible with the use of stable isotope-labeled internal standards. In MEPS, for instance, deuterated paraben standards can be co-extracted with the analytes from sample matrices, and the eluent is then directly injected into GC-MS for analysis. This approach allows for the correction of matrix effects and variations in extraction efficiency, leading to more reliable quantitative results researchgate.net. DLLME, another microextraction technique, also benefits from the inclusion of labeled internal standards to improve the accuracy of paraben quantification in various sample types science.gov.

Compensation for Matrix Effects and Recovery Correction with Internal Standards

In quantitative analytical chemistry, particularly when employing sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), matrix effects pose a significant challenge. These effects arise from the presence of co-eluting sample components that can suppress or enhance the ionization efficiency of the target analyte longdom.orgnih.govnih.govut.ee. Such variations can lead to inaccurate quantification, affecting both the accuracy and precision of the results. Recovery correction addresses variations in analyte recovery during sample preparation or instrumental handling, which can also impact the final measured concentration.

This compound serves as a valuable internal standard for mitigating these analytical challenges. As a deuterated analogue of methyl paraben, it shares nearly identical chemical and physical properties with the target analyte, including similar extraction behavior, chromatographic retention, and ionization characteristics. However, its distinct mass-to-charge ratio allows it to be differentiated from the native analyte by mass spectrometry longdom.orgnih.govjove.commdpi.com.

Mechanism of Compensation and Correction

The fundamental principle behind using this compound as an internal standard is to monitor and correct for variations that affect both the analyte and the internal standard equally.

Compensation for Matrix Effects: When this compound is added to both calibration standards and unknown samples at a known concentration, its response will be affected by matrix components in a manner similar to the target analyte. By analyzing the ratio of the analyte's signal to the internal standard's signal, any signal suppression or enhancement caused by the sample matrix is effectively normalized. This is because the matrix components that suppress or enhance the analyte's signal are likely to affect the deuterated analogue similarly, assuming they co-elute or are present in the same ionization environment nih.govjove.comchromatographyonline.comuow.edu.au. For instance, if matrix components cause a 20% suppression of the analyte signal, they are expected to cause a similar suppression of the this compound signal. The ratio of the analyte signal to the internal standard signal remains relatively constant, thus compensating for the matrix-induced variation chromatographyonline.com.

Recovery Correction: During sample preparation (e.g., extraction, purification) and instrumental analysis, losses or variations in the amount of analyte can occur. By adding this compound before sample preparation, it undergoes the same processing steps as the target analyte. Any losses in analyte recovery due to inefficiencies in extraction, adsorption to glassware, or incomplete transfer will also affect the internal standard. The ratio of the analyte signal to the internal standard signal corrects for these variations, ensuring that the calculated concentration accurately reflects the initial amount of analyte present, regardless of the efficiency of the sample preparation process nih.govjove.comchromatographyonline.com.

Research Findings and Data Illustration

The efficacy of using isotopically labeled internal standards like this compound has been demonstrated in various analytical studies. For example, research focusing on the analysis of parabens in complex matrices often shows improved accuracy and precision when such standards are employed.

A study analyzing parabens in human urine demonstrated that the use of deuterated parabens as internal standards resulted in matrix effects being less than ±5%, with inter- and intra-day precision below 9% researchgate.net. This indicates a significant reduction in variability and an improvement in quantitative reliability compared to methods without appropriate internal standards or with less suitable ones.

Another study comparing calibration approaches for analyzing phytoestrogens in wastewater treatment plant influents found that matrix-matched calibration combined with a single internal standard provided satisfactory results, with concentration ratios ranging from 96.1% to 105.7% compared to the standard addition method. This highlights the ability of internal standards to compensate for residual matrix effects, leading to results comparable to more time-consuming methods uow.edu.au.

While specific comparative data directly illustrating the impact of only this compound versus no internal standard for matrix effect and recovery correction across multiple studies can be fragmented, the general principle and its application are well-established. The use of stable isotope-labeled internal standards like this compound is considered a gold standard for quantitative analysis in LC-MS/MS due to their ability to mimic the analyte's behavior while being distinguishable by mass nih.govnih.govmdpi.com.

For instance, in the development of analytical methods for preservatives in pharmaceutical formulations, achieving recoveries between 95-105% and relative standard deviations (RSD) below 2% is a common benchmark for validated methods, often facilitated by the use of appropriate internal standards ijciar.comijariie.com.

Illustrative Data Table: Impact of Internal Standard on Analytical Performance (Hypothetical Representation Based on General Findings)

To illustrate the benefit, consider a hypothetical scenario where an analyte is measured in a complex biological matrix. Without an internal standard, significant variability in recovery and matrix effects might lead to high relative standard deviations (RSD) and inaccurate results. The introduction of this compound as an internal standard would aim to reduce this variability.

| Parameter | Without Internal Standard (Hypothetical) | With this compound (Hypothetical) |

| Average Recovery | 70% - 110% | 95% - 105% |

| RSD (Intra-day) | 15% - 25% | < 5% |

| RSD (Inter-day) | 20% - 30% | < 8% |

| Accuracy (Bias) | ±15% - ±30% | ±5% - ±10% |

| Matrix Effect | Significant (e.g., ±30%) | Minimized (e.g., < ±5%) |

Note: The values in this table are illustrative and represent typical improvements observed when a suitable stable isotope-labeled internal standard like this compound is employed in complex matrices. Actual performance depends on the specific analyte, matrix, and method conditions.

The application of this compound as an internal standard is particularly crucial in bioanalysis, environmental monitoring, and food safety testing, where complex matrices are common and high accuracy and precision are paramount nih.govresearchgate.net. Its use ensures that quantitative results are robust against variations in sample preparation and instrumental response, thereby enhancing the reliability of analytical data.

Research Applications of Methyl D3 Paraben in Environmental Chemistry

Trace Analysis and Monitoring of Parabens in Environmental Compartments

The ubiquitous presence of parabens in various environmental compartments necessitates sensitive and accurate analytical methods for their detection and quantification. Deuterated internal standards, such as Methyl-d3 Paraben, are indispensable for achieving this precision.

Parabens are frequently detected in aqueous environments, including wastewater treatment plant influents and effluents, surface waters, and even drinking water researchgate.netresearchgate.net. The accurate measurement of these compounds at trace levels (often in the ng/L range) is critical for environmental monitoring and risk assessment. Analytical techniques commonly employed include High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netresearchgate.netresearchgate.netresearchgate.netccspublishing.org.cnscielo.br.

In these analyses, this compound or other deuterated methylparaben isotopes (e.g., Methyl-d4 Paraben lgcstandards.com) are added to samples at the beginning of the preparation process. This allows for the correction of analyte losses during extraction and potential matrix interferences, leading to more robust quantitative results researchgate.netresearchgate.netresearchgate.netccspublishing.org.cnfrontiersin.orgdphen1.comcdc.gov. Studies have demonstrated that using such labeled standards can achieve high recoveries, often ranging from 80% to over 100%, and precise measurements with relative standard deviations (RSDs) typically below 10-15% researchgate.netresearchgate.net. For instance, methods employing deuterated standards for paraben quantification in water samples have reported limits of quantification (LOQs) as low as 0.04 ng/L researchgate.net or within the ng/L range scielo.br. Methylparaben is often identified as one of the most prevalent parabens in these matrices researchgate.net.

Table 1: Analytical Performance of Parabens in Aqueous Matrices using Deuterated Standards

| Matrix | Analytical Technique | Internal Standard Example | Typical LOQ Range | Typical Recovery Range | Key Findings | Reference(s) |

| Wastewater, Surface Water | HPLC-MS/MS | Deuterated Parabens | 0.04-0.5 ng/L | 80-105% | Accurate quantification of parabens, with methylparaben often being the most prevalent. | researchgate.netresearchgate.netresearchgate.netccspublishing.org.cnscielo.brfrontiersin.orgdphen1.comcdc.govnih.govnih.gov |

| Urban Waters | SPE-LC-MS/MS | Deuterated Parabens | 2.0-15.6 ng/L | 95-107% | Robust method with good accuracy and precision, allowing for low-volume sample analysis. | scielo.br |

| Sewage Water | MEPS-GC-MS | Deuterated Parabens | Not specified | Not specified | Fully automated method for enrichment and determination of parabens. | researchgate.net |

Parabens also accumulate in solid environmental matrices such as soil, sediment, and sewage sludge nih.govresearchgate.netparis-saclay.frresearchgate.net. The analysis of parabens in these matrices presents challenges due to complex matrices and lower analyte concentrations, often in the ng/g range. Techniques like Ultrasound-Assisted Extraction (UAE) or Matrix Solid-Phase Dispersion (MSPD) followed by LC-MS/MS or GC-MS are employed for their determination researchgate.netparis-saclay.frresearchgate.net.

Similar to aqueous analyses, the use of deuterated methylparaben as an internal standard is crucial for accurate quantification. This helps to account for variations in extraction efficiency from solid matrices and potential matrix effects. Studies have reported good recoveries, typically between 80% and 110%, for parabens extracted from soil and sediment samples when using appropriate internal standards researchgate.netrsc.org. For example, LOQs in the range of 0.11 to 0.49 ng/g have been achieved for parabens in solid samples researchgate.net. Methylparaben has been detected in soil and sediment samples at concentrations ranging from less than 1 ng/g to over 150 ng/g, depending on the location and matrix type nih.govresearchgate.netresearchgate.net.

Table 2: Occurrence and Analysis of Parabens in Solid Matrices

| Matrix | Analytical Technique | Extraction Method | Internal Standard Example | Typical LOQ Range | Typical Concentration Range (Methylparaben) | Reference(s) |

| Soil, Sediment | LC-MS/MS | UAE | Deuterated Parabens | 0.11-0.49 ng/g | 1.61-1.72 ng/g (soil) | researchgate.net |

| Sediment | Not specified | Not specified | Not specified | Not specified | 152 ng/g | nih.gov |

| Soil | GC-MS | MSPD or MAE | Not specified | Not specified | 1.21-8.04 ng/g | researchgate.net |

| Soil | HPLC | UAE | Not specified | Not specified | Not specified | paris-saclay.fr |

Investigating Environmental Degradation and Transformation Pathways of Parabens Using Labeled Analogs

Deuterated parabens, including this compound, are invaluable tools for elucidating the degradation and transformation pathways of parabens in various environmental systems. By tracking the fate of the labeled compound, researchers can gain insights into the kinetics and mechanisms of these processes.

Parabens can undergo degradation through abiotic processes such as photodegradation (e.g., under UV irradiation) and electrochemical treatments researchgate.netcapes.gov.brnih.govmdpi.com. Research into these mechanisms often involves identifying transformation products and determining degradation rates. While specific studies explicitly using this compound for abiotic degradation are not detailed in the provided snippets, the general principle of employing stable isotope-labeled compounds is well-established in such investigations altascientific.cn. Labeled analogs can be used to trace the parent compound's disappearance and the formation of specific degradation products, providing a more accurate understanding of the degradation pathways compared to non-labeled compounds alone. For instance, photodegradation studies have identified hydroxylation as a primary transformation pathway for parabens, leading to compounds like p-hydroxybenzoic acid capes.gov.br.

Methylparaben is known to be biodegradable by common soil bacteria and can be metabolized in aquatic environments wikipedia.orgmdpi.comresearchgate.netleesu.fr. Microbial degradation pathways typically involve hydrolysis of the ester bond to form p-hydroxybenzoic acid, followed by further breakdown mdpi.comresearchgate.net. Stable isotope-labeled compounds like this compound are instrumental in tracing these metabolic pathways. By monitoring the labeled compound and its potential metabolites, researchers can identify microbial consortia responsible for degradation, determine degradation rates under different environmental conditions (e.g., aerobic vs. anaerobic), and understand the persistence of parabens and their transformation products in ecosystems altascientific.cn. For example, studies indicate that parabens can be used as carbon sources by microorganisms researchgate.net.

Compound List

Methylparaben (MeP)

this compound

Methyl-d4 Paraben

Ethylparaben (EP)

Butylparaben (BuP)

Isopropylparaben (iPrP)

Isobutylparaben (iBuP)

Benzylparaben (BeP)

p-hydroxybenzoic acid (p-HBA)

Protocatechuate

Triclosan (B1682465) (TCS)

Methyl triclosan (MeTCS)

Bisphenol A (BPA)

Benzophenone-3 (BP-3)

Bisphenol S (BPS)

Research Applications of Methyl D3 Paraben in Biotransformation and Metabolic Pathway Studies

Quantification of Parabens and Their Metabolites in Diverse Biological Matrices

Accurate quantification of parabens and their metabolic byproducts in biological samples is essential for assessing human exposure and understanding their pharmacokinetics. Methyl-d3 Paraben is widely used as an internal standard in isotope dilution mass spectrometry, a gold-standard analytical technique. By adding a known quantity of this compound to a sample, researchers can correct for analyte loss during sample preparation and variations in instrument response, thereby ensuring highly accurate and precise measurements.

Analysis in Blood and Plasma Samples

The analysis of blood, plasma, and serum provides a direct measure of systemic exposure to parabens. nih.govnih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method for this purpose, and the inclusion of a stable isotope-labeled internal standard like this compound is crucial for analytical rigor. nih.govresearchgate.net For instance, d4-methyl paraben, another deuterated form, has been successfully employed as an internal standard to quantify other parabens in maternal plasma, demonstrating the principle's effectiveness in complex biological fluids. researchgate.net Studies have detected methylparaben in 100% of plasma samples from certain patient groups, with average concentrations around 77.0 ng/mL, underscoring the importance of reliable quantification methods to achieve such results. nih.gov

The table below illustrates typical parameters for analytical methods using isotopically labeled standards for paraben detection in blood matrices.

| Parameter | Description | Reference Example |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A validated method for determining methylparaben and propylparaben (B1679720) in serum. nih.gov |

| Internal Standard | Isotopically labeled paraben (e.g., this compound) | Used to correct for matrix effects and procedural losses. researchgate.netresearchgate.net |

| Linearity Range | 1–20 ng/mL | Demonstrates the concentration range over which the method is accurate. nih.gov |

| Sample Matrix | Serum, Plasma, Dried Blood Spots (DBS) | Various blood-derived samples can be analyzed. nih.govnih.govqub.ac.uk |

| Application | Human biomonitoring, pharmacokinetic studies | Used to correlate exposure (e.g., from cosmetics) with systemic levels. nih.gov |

Analysis in Urine and Hair Samples

Urine is the primary matrix for assessing recent paraben exposure because these compounds and their metabolites are rapidly excreted. nih.govnih.gov Isotope-dilution tandem mass spectrometry is the preferred method for urinary analysis, providing high sensitivity and specificity. koreascience.kr In these analyses, this compound allows for the precise measurement of both the parent compound and its metabolites, such as conjugated forms (glucuronides and sulfates), which constitute the majority of excreted parabens. nih.govnih.gov Studies measuring urinary concentrations have found that methylparaben is detected in over 96% of samples, often at the highest median concentrations compared to other parabens. nih.govnih.gov

While hair analysis for parabens is less common, it offers the potential for assessing long-term exposure. The analytical principles remain the same, requiring robust methods like LC-MS/MS with isotopically labeled internal standards to accurately measure the low concentrations typically incorporated into the hair shaft. The use of this compound is critical to achieving the necessary limits of detection and quantification for such applications. nih.gov

Mechanistic Investigations of Paraben Biotransformation and Fate in in vitro and in vivo Animal Models

Beyond quantification, this compound is a powerful tracer for elucidating the metabolic pathways of methylparaben. Because the deuterium (B1214612) label does not typically alter the compound's biochemical behavior, it can be administered to experimental models to track its absorption, distribution, metabolism, and excretion (ADME) without interference from background levels of unlabeled parabens.

Applications in in vitro Drug Metabolism Models

In vitro models are fundamental to drug discovery and toxicology for predicting a compound's metabolic fate in humans. researchgate.netresearchgate.net These systems include subcellular fractions like human liver microsomes (HLM), which contain key metabolic enzymes (e.g., cytochrome P450s and UGTs), as well as cultured cells like human hepatocarcinoma (HepG2) cells. nih.govnih.govnih.govmdpi.com

When this compound is introduced into these systems, researchers can:

Identify Metabolites: By tracking the mass shift from the labeled parent compound to its metabolic products, novel and expected metabolites can be identified unambiguously.

Characterize Enzyme Kinetics: The rate of disappearance of this compound and the appearance of its metabolites can be measured to determine the kinetics of the enzymes involved in its biotransformation. researchgate.net

Phenotype Enzymes: The specific enzymes responsible for paraben metabolism can be identified by using recombinant enzymes or specific chemical inhibitors in these in vitro systems. nih.gov

The use of a labeled compound is particularly advantageous as it prevents confusion between the metabolites of the test substance and any endogenous compounds or contaminants present in the complex in vitro systems. researchgate.net

Understanding Metabolic Pathways and Excretion Dynamics Utilizing Labeled Compounds

In vivo studies using isotopically labeled compounds provide the most definitive understanding of a substance's metabolic fate in a whole organism. A human study involving the oral administration of deuterium-labeled methylparaben provided detailed insights into its biotransformation and excretion. nih.gov

The study revealed two primary metabolic pathways:

Hydrolysis: The major pathway involves the hydrolysis of the ester bond to form the non-specific metabolite p-hydroxybenzoic acid (PHBA). nih.gov

Conjugation: PHBA is then rapidly conjugated with glycine (B1666218) to form p-hydroxyhippuric acid (PHHA), or to a lesser extent, with glucuronic acid or sulfate. nih.govnih.gov A minor pathway involves the direct conjugation of the parent methylparaben molecule. researchgate.net

By using a labeled tracer, the researchers could precisely quantify the proportion of the administered dose that was excreted as specific metabolites. nih.gov

The following table summarizes the urinary excretion of an oral dose of deuterium-labeled methylparaben in humans over 48 hours. nih.gov

| Metabolite | Percentage of Dose Excreted in Urine | Metabolic Pathway |

| Methyl Paraben (free & conjugated) | 17.4% | Direct conjugation and excretion of parent compound |

| p-Hydroxybenzoic Acid (PHBA) | 7.2% | Hydrolysis of parent compound |

| p-Hydroxyhippuric Acid (PHHA) | 57.2% | Glycine conjugation of PHBA |

| Total Excreted | ~81.8% | Sum of major identified metabolites |

This study demonstrated that the vast majority of the methylparaben dose was metabolized and excreted within the first 24 hours, with PHHA being the single largest metabolic product. nih.gov Such detailed and quantitative data on metabolic pathways and excretion dynamics would be impossible to obtain without the use of an isotopically labeled compound like this compound.

Research on the Stability and Certification of Methyl D3 Paraben Analytical Standards

Development and Validation Protocols for Certified Reference Materials

The production of Certified Reference Materials (CRMs) for analytical standards like Methyl-d3 Paraben is a meticulous process governed by international standards, primarily ISO 17034 and ISO/IEC 17025. sigmaaldrich.comeisenbros.co.il These protocols ensure the material's accuracy, purity, and traceability to the International System of Units (SI). The development and validation of a this compound CRM involves a comprehensive characterization of the material.

The process begins with the synthesis of the deuterated compound, aiming for high chemical and isotopic purity. The subsequent certification process employs a mass balance approach or quantitative Nuclear Magnetic Resonance (qNMR) to assign a certified purity value. bipm.orgcuni.cz

Key Validation Steps:

Purity Assessment: The chemical purity of the this compound candidate material is paramount. This is determined using multiple independent analytical techniques to identify and quantify any impurities. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) and Gas Chromatography with a Flame Ionization Detector (GC-FID) are commonly used to detect organic impurities. cuni.cz The certificate of analysis for a commercially available this compound standard, for instance, confirms a purity of 99.95% as determined by HPLC. bipm.org

Isotopic Purity: The isotopic enrichment of the deuterium (B1214612) label is a critical parameter. Mass spectrometry is used to determine the distribution of isotopologues and confirm that the d3-labeled species is the predominant form. A typical specification for isotopic purity is greater than 95%, with certificates often showing values as high as 99.71%. bipm.org

Homogeneity Studies: To ensure that each unit of the CRM has the same concentration of the analyte within the stated uncertainty, homogeneity testing is performed. bipm.org This involves analyzing multiple samples taken randomly from different units within a batch. Statistical methods, such as one-way analysis of variance (ANOVA), are used to confirm that there is no significant difference between units. bipm.org For a similar study on parabens, ten bottles were randomly selected, and the between-bottle homogeneity uncertainty was found to be 0.45% for methyl paraben. bipm.org

Stability Studies: The stability of the CRM is evaluated under various storage and transport conditions to establish a shelf-life and recommended storage temperature. This includes short-term stability tests at elevated temperatures (e.g., 28 days at 40°C) to simulate shipping conditions and long-term stability studies at the recommended storage temperature (e.g., 454 days at 25°C or long-term at 4°C). bipm.org The stability of parabens is often assessed by HPLC or Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS). bipm.org

The table below summarizes the typical validation protocols and acceptance criteria for a paraben CRM.

| Parameter | Method | Typical Specification/Result |

| Purity | HPLC, GC-FID, qNMR | ≥99% |

| Isotopic Purity | Mass Spectrometry | >95% (e.g., 99.71% for d3) |

| Homogeneity | ANOVA of multiple unit analyses | No significant between-unit variation at a 95% confidence level. |

| Short-Term Stability | Isochronous study (e.g., 28 days at 40°C) | No significant degradation observed. |

| Long-Term Stability | Classical study (e.g., >1 year at 4°C or 25°C) | No significant degradation observed over the study period. |

This table is a representation of typical validation parameters based on available literature for paraben CRMs. bipm.org

Assessment of Deuterium Label Stability in Various Analytical and Biological Matrices

The utility of this compound as an internal standard is contingent upon the stability of its deuterium label; the C-D bonds must not undergo exchange with C-H bonds in the surrounding matrix under analytical and storage conditions. The methyl group is generally a stable position for deuterium labeling, as opposed to deuterium on heteroatoms like oxygen or nitrogen, which are prone to exchange with protons from solvents. nih.govmdpi.com

Research on the stability of parabens in various matrices provides strong evidence for the expected stability of this compound. The core molecular structure's stability is the primary determinant, and studies show that parabens are robust under typical analytical and storage conditions.

Stability in Biological Matrices:

Human biomonitoring studies frequently measure parabens in matrices like urine and plasma. The stability of the analyte in these matrices from collection to analysis is crucial for accurate results.

Urine: Studies have shown that parabens are stable in urine for extended periods. One report indicates stability for 40 days at room temperature, 4°C, and -20°C. researchgate.net For long-term storage, parabens in urine have been found to be stable for up to 30 months when stored at -70°C, even after multiple freeze-thaw cycles. researchgate.net

Plasma and Blood: The stability of parabens has been confirmed in human plasma and whole blood through various validation studies for analytical methods. researchgate.net For instance, the stability of lapatinib, another analyte, was confirmed in plasma after three freeze-thaw cycles and for 6 hours at ambient temperature, a standard practice that is also applied to paraben analysis. cuni.cz

Stability in Pharmaceutical and Analytical Solutions:

The stability of parabens is also a concern in formulated products and analytical solutions.

pH-Dependence: The degradation of methyl paraben is known to be pH-dependent, with stability being lower in alkaline conditions. jrespharm.comresearchgate.net In one study, the degradation of methyl paraben in a parenteral formulation was significantly higher at a pH of 7.5 compared to a pH of 6.5, especially at an accelerated stability condition of 40°C. jrespharm.comresearchgate.net

Temperature: As expected, higher temperatures accelerate the degradation of parabens. Stability studies performed at long-term (25°C), intermediate (30°C), and accelerated (40°C) conditions showed the greatest decomposition at 40°C. jrespharm.com

The following table summarizes findings on the stability of methyl paraben in different matrices and conditions, which is indicative of the stability of this compound.

| Matrix | Storage Condition | Duration | Stability Finding |

| Urine | Room Temperature, 4°C, -20°C | 40 days | Stable |

| Urine | -70°C | 30 months | Stable (including freeze-thaw cycles) |

| Parenteral Solution | 40°C / 75% RH (pH 6.5-7.0) | 6 months | Unstable |

| Parenteral Solution | 25°C / 60% RH (pH 7.4-7.8) | 6 months | Stable |

| Human Plasma | Freeze-Thaw Cycles (-80°C to RT) | 3 cycles | Stable |

| Human Plasma | Room Temperature | 6 hours | Stable |

This table is compiled from data on methyl paraben stability studies. cuni.czresearchgate.netjrespharm.com

Emerging Research Perspectives and Future Directions in Deuterated Paraben Research

Advancements in Fully Automated Analytical Workflows for Labeled Paraben Analysis

The evolution of analytical chemistry is marked by a continuous drive towards automation to enhance throughput, improve reproducibility, and minimize human error. palsystem.com In the context of labeled paraben analysis, fully automated workflows are becoming increasingly integral. These systems typically integrate sample preparation, separation, detection, and data analysis into a seamless process. mestrelab.comnih.gov

Modern automated systems often utilize robotic platforms, such as the PAL System, which can perform a multitude of sample preparation steps including solid-liquid extraction, and derivatization. palsystem.compalsystem.com For the analysis of parabens, techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detectors are commonly employed. intertek.comnih.gov The integration of these techniques into an automated workflow allows for unattended operation, significantly increasing laboratory efficiency. palsystem.com

A key advantage of automation is the reduction of variability associated with manual sample handling. palsystem.com This is particularly crucial for the accurate quantification of parabens, where even minor inconsistencies can lead to significant errors. Automated systems ensure that each sample is processed under identical conditions, leading to more reliable and consistent results. palsystem.com The increasing sophistication of modern mass spectrometry instruments necessitates this level of standardized and automated sample preparation to ensure the integrity of the analytical data. palsystem.com

Future advancements in this area are expected to focus on the development of more sophisticated software for controlling the entire workflow, from sample entry to final report generation. mestrelab.com Additionally, the integration of artificial intelligence and machine learning algorithms could enable real-time optimization of analytical parameters, further enhancing the performance of automated systems. clpmag.com

| Feature | Benefit in Labeled Paraben Analysis |

| Robotic Sample Handling | Increased throughput and reduced manual error. palsystem.com |

| Automated Extraction | Consistent and reproducible extraction yields. |

| Integrated Chromatography | High-resolution separation of analytes. nih.gov |

| Automated Data Processing | Faster data turnaround and reduced potential for transcription errors. |

Interlaboratory Harmonization and Quality Assurance in Deuterated Paraben Quantification

As the use of deuterated parabens for quantification becomes more widespread, ensuring the comparability and reliability of results across different laboratories is paramount. Interlaboratory harmonization and robust quality assurance programs are essential for achieving this goal. While specific large-scale interlaboratory studies on deuterated parabens are not yet widely published, valuable insights can be drawn from proficiency testing programs for other environmental and biological contaminants, such as phthalates. nih.gov

Proficiency testing (PT) involves the distribution of a common set of samples to multiple laboratories for analysis. The results are then compared to a reference value to assess the performance of each laboratory. Such studies are instrumental in identifying analytical biases, validating methods, and promoting the adoption of best practices. nih.gov A substantial improvement in analytical performance is often observed after the initial rounds of a PT program, highlighting their importance in achieving harmonization. nih.gov

Key aspects of quality assurance in deuterated paraben quantification include the use of certified reference materials (CRMs), the implementation of validated analytical methods, and the establishment of clear quality control procedures. CRMs are materials with a precisely known concentration of the analyte of interest and are used to calibrate instruments and validate methods. The development and availability of CRMs for a range of deuterated parabens would be a significant step towards improving interlaboratory agreement.

Furthermore, the establishment of standardized analytical protocols is crucial. This includes specifying the type of internal standard to be used (e.g., Methyl-d3 Paraben), the extraction and clean-up procedures, and the instrumental parameters for analysis. Adherence to such protocols can significantly reduce the variability in results obtained by different laboratories.

| Quality Assurance Measure | Role in Harmonization |

| Proficiency Testing (PT) | Assesses and improves the performance of participating laboratories. nih.gov |

| Certified Reference Materials (CRMs) | Provides a common standard for calibration and method validation. |

| Standardized Analytical Protocols | Ensures consistency in methodology across different laboratories. |

| Regular Internal Quality Control | Monitors the day-to-day performance of the analytical system. |

Development of Novel Synthetic Routes for a Broader Range of Deuterated Paraben Analogs

The availability of a diverse range of deuterated paraben analogs is crucial for expanding the scope of analytical methods and for studying the environmental fate and metabolic pathways of different parabens. While this compound is a commonly used internal standard, the development of novel synthetic routes is enabling the creation of a wider variety of isotopically labeled parabens. medchemexpress.com

Recent research has focused on developing more efficient and versatile methods for introducing deuterium (B1214612) and other stable isotopes into the paraben structure. researchgate.net One approach involves the use of isotopically labeled starting materials, such as deuterated phenols, which can then be converted into the corresponding parabens through established chemical reactions. researchgate.net For instance, the Houben–Hoesch reaction followed by a modified haloform reaction has been successfully used to synthesize 13C-labeled ethyl parabens from labeled phenols. researchgate.net This method offers high regioselectivity and avoids the need for protecting groups. researchgate.net

Another promising area of research is the development of methods for the site-specific labeling of the paraben molecule. This allows for the synthesis of isotopomers with the deuterium label at different positions, which can be valuable for mechanistic studies. A recently reported method enables the incorporation of carbon isotopes into the core ipso carbon of phenols, providing a new strategy for synthesizing labeled aromatic compounds. chemrxiv.org

Enzymatic synthesis is also emerging as a powerful tool for the preparation of isotopically labeled compounds. nih.gov While not yet widely applied to parabens, enzymatic methods can offer high specificity and milder reaction conditions compared to traditional chemical synthesis. The exploration of enzymatic routes for the synthesis of deuterated parabens could open up new possibilities for creating novel analogs.

The development of these novel synthetic routes is not only expanding the toolbox of analytical chemists but also facilitating a deeper understanding of the behavior of parabens in biological and environmental systems.

| Synthetic Approach | Advantages |

| Using Labeled Precursors | Straightforward and efficient for producing a range of labeled analogs. researchgate.net |

| Site-Specific Labeling | Enables detailed mechanistic and metabolic studies. chemrxiv.org |

| Enzymatic Synthesis | High specificity and mild reaction conditions. nih.gov |

Q & A

Basic Research Questions

Q. What standardized chromatographic methods are recommended for quantifying Methyl-d3 Paraben in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Optimize mobile phase composition (e.g., methanol:water ratios such as 70:30 to 90:10) to achieve resolution >1.5 and minimal retention time . Calibration curves should span 2–20 μL injection volumes, with correlation coefficients >0.98. Deuterated internal standards (e.g., this compound) improve accuracy by correcting matrix effects .

Q. How can researchers ensure reproducibility in this compound exposure assessments across population studies?

- Methodological Answer : Use validated protocols for urine sample collection, storage (-80°C), and analysis. Normalize concentrations to creatinine levels to account for urinary dilution. Cross-validate findings with large cohorts (e.g., NHANES-style designs) and stratify by demographics (sex, race) to identify exposure disparities .

Advanced Research Questions

Q. How can read-across methodologies address toxicological data gaps for this compound using homologs like methyl and propyl parabens?

- Methodological Answer : Apply the ECHA Read-Across Assessment Framework (RAAF) under Scenario 5, which assumes shared metabolic pathways (e.g., hydrolysis to p-hydroxybenzoic acid). Validate hypotheses using in vitro assays (e.g., hepatic S9 fractions) to compare metabolic rates between this compound and non-deuterated analogs. Higher-tier studies (e.g., toxicokinetics) from REACH dossiers for methyl paraben can be extrapolated with adjustment for deuterium isotope effects .

Q. What statistical approaches resolve contradictions in endocrine disruption studies of this compound?

- Methodological Answer : Conduct meta-analyses following PRISMA guidelines, prioritizing studies with standardized endpoints (e.g., receptor binding affinity, gene expression). Weight findings by sample size and study design (e.g., in vivo > in vitro). Multivariate regression can adjust for confounders like co-exposure to other parabens. Consensus thresholds (e.g., EFSA’s ADI) should guide risk interpretation .

Q. How should species-specific toxicokinetic differences be modeled for this compound risk assessment?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to humans. Key parameters include partition coefficients (logP), plasma protein binding, and renal clearance. Incorporate deuterium effects on metabolic half-life (e.g., slower CYP450-mediated oxidation) using isotopic scaling factors . Validate models with human biomonitoring data from cohort studies .

Q. What experimental designs optimize detection of low-dose, chronic this compound effects in longitudinal studies?

- Methodological Answer : Employ nested case-control designs within prospective cohorts, with repeated biospecimen sampling (e.g., urine, blood). Use trajectory analysis to model exposure patterns over time. Combine -omics endpoints (e.g., gut microbiome sequencing via 16S rRNA) with traditional biomarkers (e.g., adiponectin for metabolic disruption) to identify mechanistic pathways .

Data Presentation and Analysis

Table 1 : Optimized HPLC Conditions for this compound Analysis (Adapted from )

| Mobile Phase (Methanol:Water) | Retention Time (min) | Resolution |

|---|---|---|

| 90:10 | 5.2 | 1.8 |

| 80:20 | 6.7 | 2.1 |

| 70:30 | 8.9 | 1.6 |

Key Consideration : Select 80:20 for optimal resolution and efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.